molecular formula C16H16N4OS3 B2542073 1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223779-29-0

1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2542073
CAS RN: 1223779-29-0
M. Wt: 376.51
InChI Key: CQRSPKYDYXMDIV-UHFFFAOYSA-N
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Description

1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C16H16N4OS3 and its molecular weight is 376.51. The purity is usually 95%.
BenchChem offers high-quality 1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives involve complex heterocyclization processes and nucleophilic displacement reactions, leading to a variety of compounds with potential biological activities. For instance, Davoodnia et al. (2008) detailed the preparation of some new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through heterocyclization followed by nucleophilic displacement and cyclocondensation, showcasing the synthetic versatility of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives (Davoodnia et al., 2008).

Antimicrobial and Antitumor Activity

Several studies have explored the antimicrobial and antitumor properties of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in addressing microbial infections (Bhuiyan et al., 2006). Similarly, Lauria et al. (2013) explored the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, which exhibited significant antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Lauria et al., 2013).

Chemical Properties and Reactions

The chemical properties and reactions of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives offer insights into their reactivity and potential applications in various domains. For example, the unexpected Dimroth rearrangement in the synthesis of these compounds reveals unique reaction pathways that could be harnessed for the development of novel therapeutic agents or materials (Hamed et al., 2008).

properties

IUPAC Name

12-butylsulfanyl-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS3/c1-2-3-7-24-16-18-17-15-19(10-11-5-4-8-22-11)14(21)13-12(20(15)16)6-9-23-13/h4-6,8-9H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRSPKYDYXMDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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